molecular formula C9H16O3 B2486253 1-Methoxy-3-(oxan-4-yl)propan-2-one CAS No. 1248138-49-9

1-Methoxy-3-(oxan-4-yl)propan-2-one

Cat. No.: B2486253
CAS No.: 1248138-49-9
M. Wt: 172.224
InChI Key: RGTCRSDDNXJPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(oxan-4-yl)propan-2-one is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its presence in various industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-hydroxypropanal with tetrahydropyran in the presence of a methoxylating agent . The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the same basic reaction but optimized for large-scale production, including the use of industrial-grade catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxy-3-(oxan-4-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-3-(oxan-4-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .

Comparison with Similar Compounds

  • 1-Methoxy-2-propanone
  • 3-Methoxy-1-propanol
  • 4-Methoxy-2-butanone

Comparison: 1-Methoxy-3-(oxan-4-yl)propan-2-one is unique due to its oxan-4-yl group, which imparts distinct chemical properties compared to other methoxy-substituted compounds. This structural difference influences its reactivity and the types of reactions it can undergo, making it valuable in specific industrial and research applications .

Properties

IUPAC Name

1-methoxy-3-(oxan-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTCRSDDNXJPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.